WJ460
CAS No.: 1415251-36-3
Cat. No.: VC0547179
Molecular Formula: C27H28N2O3S
Molecular Weight: 460.59
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1415251-36-3 |
---|---|
Molecular Formula | C27H28N2O3S |
Molecular Weight | 460.59 |
IUPAC Name | 3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide |
Standard InChI | InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31) |
Standard InChI Key | BOSNKHFAOWELSW-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Fundamental Characteristics of WJ460
WJ460 is a small molecule compound identified as a potent myoferlin inhibitor with the Chemical Abstracts Service (CAS) registry number 1415251-36-3 . This compound was developed through a screening process specifically aimed at identifying inhibitors of breast cancer cell invasion. Structurally, WJ460 contains specific functional groups that facilitate direct interaction with myoferlin, particularly binding to the C2D domain of the protein . This binding disrupts myoferlin's normal function in membrane trafficking and cellular signaling processes, leading to downstream anticancer effects.
Myoferlin, the target of WJ460, belongs to the ferlin family of proteins and plays crucial roles in multiple cellular processes including membrane repair, vesicle transport, and signal transduction. The protein has emerged as a promising therapeutic target due to its involvement in exocytosis and endocytosis processes that mediate the growth and metastasis of various cancers .
Physicochemical Properties
Mechanism of Action
The primary mechanism of WJ460's anticancer activity centers on its ability to bind directly to myoferlin, specifically targeting the C2D domain of the protein . This interaction effectively disrupts myoferlin's normal function in cancer cells, leading to a cascade of downstream effects that ultimately inhibit cancer cell proliferation, invasion, and metastasis .
Cellular Effects
Research has revealed that WJ460 treatment induces several significant cellular changes in cancer cells:
-
Mitochondrial network disintegration: WJ460 causes notable disruption of the mitochondrial network in cancer cells, a phenomenon observed across multiple pancreatic ductal adenocarcinoma (PDAC) cell lines .
-
Decreased oxygen consumption rate (OCR): Treatment with WJ460 significantly reduces mitochondrial respiration in cancer cells, affecting basal OCR, ATP-production related OCR, and maximal OCR .
-
Increased reactive oxygen species (ROS) production: WJ460 treatment leads to elevated cytosolic ROS levels in susceptible cancer cell lines, contributing to oxidative stress and cell death .
-
Mitophagy induction: One of the most notable effects of WJ460 is its ability to trigger mitophagy, a selective form of autophagy targeting mitochondria. This has been confirmed through colocalization studies showing increased autophagosomes and their association with mitochondria following WJ460 treatment .
Anticancer Activity in Different Cancer Types
Breast Cancer
WJ460 has demonstrated significant efficacy against breast cancer in both in vitro and in vivo studies. In vitro, it blocks breast cancer cell invasion with IC50 values of 43.37±3.42nM in MDA-MB-231 cells . The compound exerts anti-metastatic activity in breast cancer models, potentially through disruption of myoferlin-dependent processes that facilitate cancer cell migration and invasion .
In vivo studies have shown that WJ460 at 10mg/kg administered via intraperitoneal injection for 28 days effectively inhibits breast tumor growth, angiogenesis, and spontaneous metastasis in mouse models . These findings suggest that WJ460 has potential therapeutic applications in breast cancer treatment, particularly for aggressive or metastatic forms of the disease.
Other Cancer Types
Beyond breast and pancreatic cancers, WJ460 has shown activity against other cancer types. At a concentration of 50nM and exposure to 2Gy x-rays for 15 hours, WJ460 significantly radiosensitized HCT116 colorectal cancer cell line spheroids, as evidenced by reduced growth 15 days post-seeding compared to vehicle-treated cells . Additionally, WJ460 at 1μM for 24 hours reduced Human T-cell leukemia virus type 1 (HTLV-1) infection, correlating with a reduction in intracellular levels of mature Env .
Role in Ferroptosis and Cellular Death Pathways
Ferroptosis Induction
One of the most significant discoveries regarding WJ460's mechanism of action is its ability to prime ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. Treatment with WJ460 leads to a 2-3 fold increase in malondialdehyde concentration, a marker of lipid peroxidation, in PDAC cell lines . This effect can be rescued by co-treatment with Trolox, a vitamin E analog, confirming the ferroptotic nature of the cell death induced by WJ460 .
Molecular Targets in the Ferroptosis Pathway
WJ460 treatment reduces the abundance of key ferroptosis regulators:
-
Solute carrier family 7 member 11 (SLC7A11): A component of the cystine/glutamate antiporter system that is critical for maintaining cellular redox balance.
-
Glutathione peroxidase 4 (GPX-4): An enzyme involved in the reduction of lipid peroxides.
Significant reductions in these proteins were observed when PDAC cells were treated with 50nM WJ460 for 8-24 hours . Remarkably, gene expression analysis revealed that while GPX4 gene expression was significantly reduced upon WJ460 treatment, SLC7A11 gene expression remained unchanged, suggesting post-transcriptional regulation mechanisms .
Protein | Function | Effect of WJ460 Treatment |
---|---|---|
SLC7A11 | Cystine/glutamate antiporter component | Reduced protein abundance |
GPX-4 | Lipid peroxide reduction | Reduced protein abundance and gene expression |
Table 2: Effects of WJ460 treatment on key ferroptosis regulators in PDAC cell lines .
In Vivo Efficacy and Dosing
Several in vivo studies have demonstrated the efficacy of WJ460 in animal models of cancer. The compound is typically administered via intraperitoneal injection at a dose of 10mg/kg body weight . This dosing regimen has been shown to effectively inhibit tumor growth in breast cancer and pancreatic cancer models.
In a study using NOD-SCID mice with Panc-1 tumors, daily intraperitoneal injections of WJ460 at 10mg/kg for 4 weeks significantly reduced tumor growth . Similarly, in breast cancer models, WJ460 administered at 10mg/kg for 28 days inhibited tumor growth, angiogenesis, and spontaneous metastasis .
Cancer Type | Model | Dose | Duration | Key Findings |
---|---|---|---|---|
Breast Cancer | Mouse model | 10mg/kg | 28 days | Inhibited tumor growth, angiogenesis, and metastasis |
Pancreatic Cancer | NOD-SCID mice with Panc-1 tumors | 10mg/kg | 4 weeks | Reduced tumor growth; decreased ferroptosis regulators (SLC7A11, GPX-4) |
Limitations and Development of Improved Derivatives
Despite its promising anticancer activity, WJ460 faces significant limitations that have hindered its development as a clinical candidate. The compound has been described as "inadequate in terms of metabolic stability and water solubility as well as binding activity with MYOF" . These limitations have prompted the development of improved derivatives.
HJ445A: An Improved MYOF Inhibitor
In response to WJ460's limitations, researchers have developed HJ445A, a highly potent and selective MYOF inhibitor with significantly improved water solubility . HJ445A was synthesized and optimized based on the lead compound 6y, which appears to be structurally related to WJ460 .
Key improvements of HJ445A over WJ460 include:
-
Significantly enhanced water solubility, with approximately 170-fold improvement compared to the lead compound .
-
Potent antiproliferative activity against gastric cancer cells, with IC50 values of 0.16 μM in MGC803 and 0.14 μM in MKN45 cells .
-
Strong binding to the MYOF-C2D domain with a KD of 0.17 μM .
-
Ability to prevent migration of gastric cancer cells by reversing the epithelial-mesenchymal transition (EMT) process .
-
Inhibition of colony formation in MKN45 cells in a concentration-dependent manner .
These improvements make HJ445A a more promising candidate for further development and potential clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume